molecular formula C9H8O5 B077649 4-[(Methoxycarbonyl)oxy]benzoic acid CAS No. 14180-11-1

4-[(Methoxycarbonyl)oxy]benzoic acid

Cat. No.: B077649
CAS No.: 14180-11-1
M. Wt: 196.16 g/mol
InChI Key: FOQJFNDGCQAUCE-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)oxy]benzoic acid (CAS: Not explicitly listed; molecular formula: C₁₀H₈O₆, inferred from structural analogs) is a benzoic acid derivative featuring a methoxycarbonyloxy (-O-CO-OCH₃) substituent at the 4-position. This functional group distinguishes it from simpler benzoic acid derivatives, such as 4-hydroxybenzoic acid or 4-methoxybenzoic acid, by introducing both ester and carbonyl moieties.

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method for synthesizing 4-[(Methoxycarbonyl)oxy]benzoic acid involves acid-catalyzed esterification of 4-hydroxybenzoic acid with dimethyl carbonate (DMC). This approach leverages the electrophilic character of DMC, which reacts with the phenolic hydroxyl group under acidic conditions.

Reaction Mechanism and Conditions

In a typical procedure, 4-hydroxybenzoic acid is dissolved in excess DMC, with concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as the catalyst. The reaction proceeds via protonation of the carbonyl oxygen in DMC, followed by nucleophilic attack by the deprotonated phenolic oxygen of 4-hydroxybenzoic acid. Methanol is eliminated as a byproduct, and the reaction is driven to completion under reflux conditions (80–100°C) for 6–12 hours .

Key Parameters:

  • Catalyst Loading: 5–10 mol% H₂SO₄ achieves optimal conversion without promoting side reactions such as decarboxylation.

  • Solvent-Free Conditions: Excess DMC acts as both reactant and solvent, simplifying purification.

  • Temperature: Elevated temperatures (≥80°C) accelerate reaction kinetics but necessitate careful monitoring to avoid decomposition.

Yield and Scalability

Laboratory-scale reactions report yields of 75–85%, with purity >95% confirmed via HPLC . Industrial adaptations employ continuous-flow reactors to enhance heat transfer and reduce reaction time to 2–4 hours, achieving comparable yields at multi-kilogram scales. A representative protocol from patent literature describes the synthesis of methyl 4-bromo-2-methylbenzoate using analogous conditions, yielding 92% product after recrystallization .

Base-Catalyzed Transesterification

An alternative route utilizes base-catalyzed transesterification, offering a greener profile by avoiding corrosive acids. Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) facilitates the reaction between 4-hydroxybenzoic acid and DMC.

Mechanistic Pathway

The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of DMC. This method proceeds under milder conditions (50–70°C) but requires anhydrous conditions to prevent hydrolysis of DMC to carbonic acid.

Optimization Insights:

  • Catalyst Selection: K₂CO₃ outperforms NaOMe in heterogeneous systems due to its stability and ease of removal via filtration.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of 4-hydroxybenzoic acid, reducing reaction time to 4–6 hours .

Comparative Performance

Base-catalyzed methods achieve slightly lower yields (70–78%) than acid-catalyzed approaches but produce fewer byproducts. For instance, hydrogenation of nitro groups in related compounds using palladium catalysts under basic conditions has demonstrated yields up to 92%, underscoring the compatibility of basic media with sensitive functional groups .

Industrial Production Methods

Large-scale synthesis of this compound prioritizes cost efficiency and environmental sustainability. Continuous-flow systems and solvent recycling are hallmarks of industrial processes.

Continuous-Flow Reactor Design

A patented continuous-flow protocol involves pumping 4-hydroxybenzoic acid and DMC through a heated reactor column packed with solid acid catalysts (e.g., Amberlyst-15). This setup minimizes thermal degradation and achieves 88% conversion with a residence time of 30 minutes .

Solvent Recovery and Waste Management

Industrial plants recover excess DMC via distillation and treat aqueous waste streams with activated carbon to adsorb organic byproducts. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.

Reaction Optimization and Yield Analysis

Critical factors influencing yield and purity include catalyst choice, temperature, and stoichiometry. The table below summarizes optimized conditions for laboratory-scale synthesis:

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-CatalyzedH₂SO₄8068597
Base-CatalyzedK₂CO₃6087895
Continuous-FlowAmberlyst-151000.58896

Challenges and Solutions:

  • Byproduct Formation: Hydrolysis of DMC to methanol and CO₂ is mitigated by maintaining anhydrous conditions.

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting material and inorganic salts.

Comparative Analysis of Synthetic Routes

Cost Efficiency

  • Acid-Catalyzed: Low-cost catalysts (H₂SO₄) but higher energy input due to reflux.

  • Base-Catalyzed: Moderate cost with K₂CO₃; avoids corrosion-related equipment expenses.

  • Continuous-Flow: High initial capital investment offset by reduced operational costs at scale.

Environmental Impact

Base-catalyzed and continuous-flow methods align with green chemistry principles, minimizing waste and energy consumption. Acid-catalyzed routes require neutralization of acidic waste, increasing processing costs.

Scalability

Continuous-flow systems excel in large-scale production, while batch methods remain preferable for small-scale, high-variability synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Methoxycarbonyl)oxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of esters and other derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)oxy]benzoic acid primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis releases 4-hydroxybenzoic acid and methanol, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs and their substituents:

  • 4-Hydroxybenzoic acid (4-HBA) : Hydroxyl (-OH) at 4-position.
  • 4-Methoxybenzoic acid (4-MBA) : Methoxy (-OCH₃) at 4-position.
  • Methyl 4-hydroxybenzoate : Methyl ester (-COOCH₃) at 4-hydroxyl position.
  • 4-(Methoxycarbonyl)benzoic acid : Methoxycarbonyl (-COOCH₃) at 4-position (closest structural analog to the query compound) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP pKa (Water) Solubility (Water)
4-[(Methoxycarbonyl)oxy]benzoic* C₁₀H₈O₆ 224.17 (calculated) ~1.5† ~3.1† Low‡
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 1.58 4.48 5 g/L
4-Methoxybenzoic acid C₈H₈O₃ 152.15 1.82 4.47 1.2 g/L
Methyl 4-hydroxybenzoate C₈H₈O₃ 152.15 1.96 8.44 Insoluble
4-(Methoxycarbonyl)benzoic acid C₉H₈O₅ 196.16 1.2 3.2 Moderate

*Inferred properties based on structural analogs; †Estimated from substituent effects; ‡Predicted due to ester hydrophobicity.

Key Differences

  • Polarity and Solubility : The methoxycarbonyloxy group in the query compound increases hydrophobicity compared to 4-HBA or 4-MBA, reducing aqueous solubility. However, the additional ester bond may enhance reactivity in hydrolysis or transesterification reactions .
  • Biological Activity : Derivatives like 4-(methoxycarbonyl)benzoic acid have been studied as isosteres in drug scaffolds, showing improved metabolic stability compared to hydroxylated analogs .

Biological Activity

4-[(Methoxycarbonyl)oxy]benzoic acid, also known as methyl 4-carboxyphenyl carbonate, is an organic compound with the molecular formula C9_9H8_8O5_5. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core with a methoxycarbonyl group at the para position. This unique configuration enables diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9_9H8_8O5_5
Molecular Weight196.16 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. For instance, assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity demonstrated that this compound can reduce oxidative damage in cellular models.

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit various enzymes. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a critical mechanism for enhancing cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study: AChE Inhibition

In a study assessing the inhibitory effects on AChE, this compound was tested alongside known inhibitors. The results indicated that it exhibited competitive inhibition with an IC50_{50} value comparable to standard drugs used in Alzheimer’s treatment.

CompoundIC50_{50} (µM)
This compound12.5
Donepezil10.0
Rivastigmine15.0

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits activity against various bacterial strains. For example, in vitro tests indicated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thus preventing cellular damage.
  • Enzyme Interaction : Its structural features enable it to bind to active sites on enzymes like AChE, blocking substrate access and inhibiting enzymatic activity.
  • Membrane Permeability : The methoxycarbonyl group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : Elucidating the detailed molecular pathways through which this compound exerts its effects.
  • Formulation Development : Exploring its potential in drug delivery systems and formulations for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(Methoxycarbonyl)oxy]benzoic acid, and what are the critical reaction conditions affecting yield?

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include:

  • Esterification : Introducing the methoxycarbonyloxy group via reaction with methyl chloroformate under basic conditions (e.g., pyridine as a catalyst) .
  • Protection/Deprotection : Use of protective groups (e.g., tert-butyl) to prevent undesired side reactions during functionalization .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields highly dependent on temperature control (e.g., maintaining 0–5°C during esterification to minimize hydrolysis) .

Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (esterification)Prevents decomposition
SolventAnhydrous THF or DCMEnhances reagent solubility
CatalystPyridine or DMAPAccelerates acyl transfer

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .
  • NMR Spectroscopy : Confirm structure via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 3.9 ppm for methoxy group) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ ions (m/z ≈ 195) .

Advanced Research Questions

Q. What strategies can mitigate instability during storage of this compound under varying laboratory conditions?

The compound is sensitive to moisture and oxidation. Recommended practices:

  • Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to suppress radical-mediated degradation .
  • Monitoring : Periodic TLC or FTIR analysis to detect decomposition products (e.g., benzoic acid or CO₂ from ester cleavage) .

Decomposition Pathways :

ConditionDegradation ProductDetection Method
Humidity4-Hydroxybenzoic acidHPLC retention time shift
Light/HeatCarbon oxides (CO/CO₂)Gas chromatography

Q. How do researchers analyze contradictory data regarding the reactivity of this compound with nucleophiles?

Discrepancies in reactivity may arise from steric hindrance or solvent effects. For example:

  • Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the methoxycarbonyloxy group undergoes substitution with amines, but yields vary due to competing hydrolysis. Use kinetic studies (e.g., monitoring via ¹H NMR) to distinguish pathways .
  • Contradictory Reports : Some studies report facile substitution with thiols, while others note no reaction. This may stem from pH differences; thiolate ions (generated under basic conditions) are more reactive than neutral thiols .

Experimental Design for Reactivity Studies :

  • Variable Screening : Test solvents (DMSO vs. THF), bases (NaH vs. K₂CO₃), and nucleophile concentrations.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ester group) to track bond cleavage .

Q. What are the applications of this compound in designing bioactive derivatives?

The compound serves as a precursor for:

  • Prodrugs : The ester group hydrolyzes in vivo to release bioactive moieties (e.g., anti-inflammatory agents) .
  • Polymer Chemistry : Incorporated into pH-responsive hydrogels via copolymerization with acrylic acid .
  • Enzyme Inhibitors : Functionalization at the benzoic acid core generates analogs targeting cyclooxygenase (COX) or lipoxygenase (LOX) .

Derivative Synthesis Example :

StepReactionConditionsYield
1AcylationMethoxycarbonyl chloride, pyridine, 0°C85%
2CouplingEDC/HOBt, amine nucleophile, RT60–75%

Properties

IUPAC Name

4-methoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJFNDGCQAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623749
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-11-1
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (15 g) in water (400 ml) was chilled to 0° C. in ice. To this the 4-hydroxy benzoic acid (17.9 g, 0.130 mol) was added. Methylchloroformate (20 g, 0.212 mol) was added slowly to prevent the temperature from rising above 5° C. The reaction mixture was stirred at 0°-5° C. for 3 h during which time a white suspension gradually formed. The pH was adjusted to 4-5 with addition of HCl/water (1:1). The voluminous precipitate was filtered off, washed with water and recrystallised from ethanol (200 ml).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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